DYRK1A Kinase Inhibitory Potency: 5-Methoxy vs 6-Methoxy, 4-Methoxy, 5-Hydroxy, and 5-Fluoro Benzothiazole Fragments
In a head-to-head fragment screen against protein kinase DYRK1A (a validated target in Alzheimer's disease), the 5-methoxy-substituted benzothiazole acetamide fragment (compound 5, directly derivable from the target compound's free amine) exhibited an IC₅₀ of 0.4 µM [1]. This is 30.8-fold more potent than the 6-methoxy regioisomer (IC₅₀: 12.3 µM), 26.3-fold more potent than the 4-methoxy regioisomer (IC₅₀: 10.5 µM), 2-fold more potent than the 5-hydroxy bioisostere (IC₅₀: 0.8 µM), and 9.8-fold more potent than the 5-fluoro analog (IC₅₀: 3.9 µM) [1]. The 5-methoxy fragment also achieved the highest kinase selectivity within the 5-substituted series, as measured by a Gini coefficient of 0.618 profiled against a 140-member kinase panel at 100 µM, compared to 0.348 for the 5-OH analog [1]. X-ray co-crystal structures (PDB 5A4E) confirmed that the 5-methoxy oxygen engages the hinge residue Leu241 via a hydrogen bond, positioning the benzothiazole core for π-π stacking with Tyr435—an interaction geometry uniquely enabled by the 5-methoxy substitution [1].
| Evidence Dimension | DYRK1A kinase inhibition IC₅₀ (µM) and kinase selectivity (Gini coefficient) |
|---|---|
| Target Compound Data | IC₅₀: 0.4 µM (5-OCH₃-benzothiazole acetamide fragment); Gini: 0.618 (140-kinase panel at 100 µM) |
| Comparator Or Baseline | 6-OCH₃ IC₅₀: 12.3 µM, Gini: 0.473; 4-OCH₃ IC₅₀: 10.5 µM, Gini: 0.668; 5-OH IC₅₀: 0.8 µM, Gini: 0.348; 5-F IC₅₀: 3.9 µM, Gini: 0.527; Unsubstituted (H) IC₅₀: 36.0 µM |
| Quantified Difference | 5-OCH₃ vs 6-OCH₃: 30.8× potency gain; vs 4-OCH₃: 26.3×; vs 5-OH: 2× and 1.78× selectivity gain; vs 5-F: 9.8×; vs H: 90× |
| Conditions | In vitro fluorometric kinase activity assay; residual activity measured at 100 µM inhibitor; IC₅₀ determined by dose-response; Gini coefficient from 140-kinase panel profiling (Rothweiler et al., J. Med. Chem. 2016) |
Why This Matters
For researchers procuring a benzothiazole methanamine building block for kinase-focused fragment elaboration or DYRK1A probe development, the 5-methoxy substitution delivers a ≥10-fold potency advantage over any alternative regioisomer or substituent, directly reducing the synthetic burden required to achieve target engagement in downstream medicinal chemistry.
- [1] Rothweiler, U.; Stensen, W.; Brandsdal, B. O.; Isaksson, J.; Leeson, F. A.; Engh, R. A.; Svendsen, J. S. Probing the ATP-Binding Pocket of Protein Kinase DYRK1A with Benzothiazole Fragment Molecules. J. Med. Chem. 2016, 59 (21), 9814–9824. Table 1; PDB 5A4E. DOI: 10.1021/acs.jmedchem.6b01086 View Source
